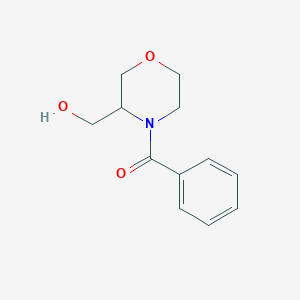
(3-(hydroxyméthyl)morpholino)(phényl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Benzoylmorpholin-3-yl)methanol is an organic compound with the molecular formula C12H17NO2 It is a derivative of morpholine, a heterocyclic amine, and contains a benzoyl group attached to the morpholine ring
Applications De Recherche Scientifique
(4-Benzoylmorpholin-3-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzoylmorpholin-3-yl)methanol typically involves the reaction of morpholine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the morpholine nitrogen attacks the carbonyl carbon of benzoyl chloride, forming the benzoylmorpholine intermediate. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield (4-Benzoylmorpholin-3-yl)methanol.
Industrial Production Methods
Industrial production of (4-Benzoylmorpholin-3-yl)methanol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Benzoylmorpholin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (4-Benzoylmorpholin-3-yl)ketone.
Reduction: Formation of (4-Benzylmorpholin-3-yl)methanol.
Substitution: Formation of various substituted morpholine derivatives.
Mécanisme D'action
The mechanism of action of (4-Benzoylmorpholin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group may facilitate binding to these targets, while the morpholine ring can modulate the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Benzylmorpholin-3-yl)methanol: Similar structure but with a benzyl group instead of a benzoyl group.
(4-Methylmorpholin-3-yl)methanol: Contains a methyl group instead of a benzoyl group.
(4-Phenylmorpholin-3-yl)methanol: Contains a phenyl group instead of a benzoyl group.
Uniqueness
(4-Benzoylmorpholin-3-yl)methanol is unique due to the presence of the benzoyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, binding affinity, and overall activity, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
[3-(hydroxymethyl)morpholin-4-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-8-11-9-16-7-6-13(11)12(15)10-4-2-1-3-5-10/h1-5,11,14H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKSXINFHADHPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[8-(3-methylbutyl)-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2545825.png)
![N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2545826.png)
![2-(3,4-Dimethoxyphenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2545828.png)
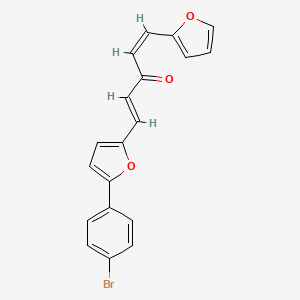
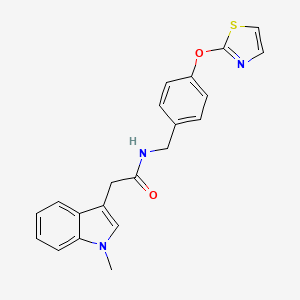
![[2-(1H-Indol-3-yl)-ethyl]-(1-methyl-1H-pyrrol-2-ylmethyl)-amine hydrochloride](/img/structure/B2545831.png)
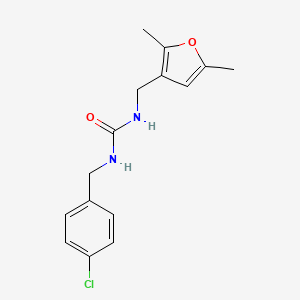

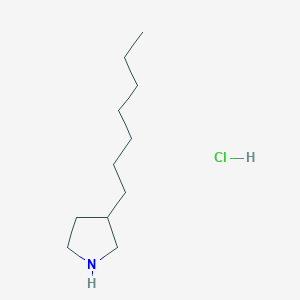
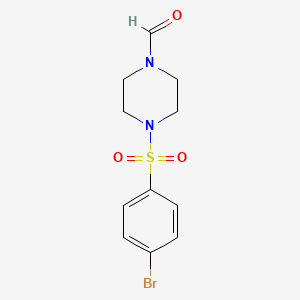
![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B2545844.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonoyl chloride](/img/structure/B2545845.png)
![3-amino-2-(4-bromobenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B2545846.png)
![5-(4-ethylphenyl)-1-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2545847.png)
